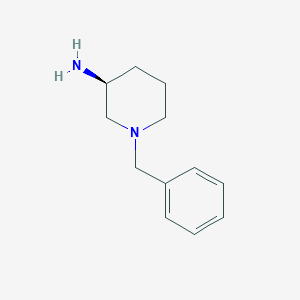

(S)-1-benzylpiperidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-benzylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARWNWOLWMTQCC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357549 | |

| Record name | (3S)-1-Benzylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168466-85-1 | |

| Record name | (3S)-1-(Phenylmethyl)-3-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168466-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-1-Benzylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Amino-1-benzylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-1-benzylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-benzylpiperidin-3-amine is a chiral piperidine derivative that serves as a crucial building block in medicinal chemistry. Its structural features make it a valuable scaffold for the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its spectral characteristics, solubility, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are also presented, along with its applications in drug discovery, particularly in the development of ligands for neurotransmitter receptors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with a slight amine-like odor.[1] It is a chiral molecule with the (S)-configuration at the 3-position of the piperidine ring.

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (3S)-1-benzylpiperidin-3-amine | |

| CAS Number | 168466-85-1 | [2] |

| Molecular Formula | C₁₂H₁₈N₂ | [2] |

| Molecular Weight | 190.29 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | ≥ 97% | [3] |

Physical Properties

| Property | Value | Reference(s) |

| Melting Point | 63-65 °C (for (R)-enantiomer) | [1] |

| Boiling Point | 281.2 ± 33.0 °C (Predicted) | |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.21 ± 0.20 (Predicted) | |

| Solubility | Limited solubility in water; Soluble in organic solvents such as ethanol and chloroform. | [1] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the benzyl group and the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching.[4]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Chemical Transformations

This compound possesses two key reactive sites: the primary amine at the 3-position and the tertiary amine within the piperidine ring. These functional groups allow for a variety of chemical transformations.

Oxidation

The primary amine group can be oxidized to various functional groups using appropriate oxidizing agents. For instance, oxidation with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could potentially lead to the formation of a nitro or other oxidized species, though this may be accompanied by side reactions, including cleavage of the benzyl group under harsh conditions.[5]

Reduction

While the amine groups are already in a reduced state, the benzyl group can be removed via catalytic hydrogenation. This debenzylation reaction is a common strategy in medicinal chemistry to unmask the secondary amine of the piperidine ring for further functionalization.

Nucleophilic Substitution and Acylation

The primary amine at the 3-position is a potent nucleophile and can readily participate in nucleophilic substitution and acylation reactions. It can be alkylated, acylated, or used in the formation of amides, sulfonamides, and other derivatives. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the benzylation of (S)-3-aminopiperidine.

Materials:

-

(S)-3-aminopiperidine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (S)-3-aminopiperidine (1.0 eq) in a mixture of acetonitrile and dichloromethane.

-

Add potassium carbonate (2.0-3.0 eq) to the solution.

-

Add benzyl bromide (1.0-1.2 eq) dropwise to the stirred suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by one of the following methods:

-

Crystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.

-

Column Chromatography: Purification can be achieved by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

Analytical Methods

The purity and identity of the synthesized compound can be confirmed by the following analytical techniques:

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity, a chiral HPLC method can be employed. This often requires derivatization of the amine with a chromophore-containing reagent to facilitate UV detection.[6] A suitable chiral stationary phase, such as Chiralpak AD-H, can be used with a mobile phase like ethanol containing a small amount of a basic modifier (e.g., diethylamine).[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[2] Its rigid piperidine scaffold and the presence of a chiral center and a modifiable amino group make it an attractive starting material for creating libraries of compounds for screening against various biological targets.

Precursor for Dopamine and Serotonin Receptor Ligands

Derivatives of 1-benzylpiperidine have been extensively investigated as ligands for dopamine and serotonin receptors.[7][8][9] The benzyl group can be substituted to explore structure-activity relationships (SAR), while the amine at the 3-position can be functionalized to introduce pharmacophoric features necessary for receptor binding and selectivity. The stereochemistry at the 3-position is often crucial for achieving high affinity and selectivity for a specific receptor subtype.

dot

References

- 1. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]

- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-1-benzylpiperidin-3-amine (CAS Number: 168466-85-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-benzylpiperidin-3-amine, with the CAS number 168466-85-1, is a chiral piperidine derivative that serves as a crucial building block in modern medicinal chemistry. Its structural features make it a valuable intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug development, and its role in relevant biological pathways.

It is important to note that the CAS number 168466-84-0, which is sometimes mistakenly associated with the (S)-enantiomer, correctly identifies the (R)-enantiomer, (R)-1-benzylpiperidin-3-amine. This guide will focus exclusively on the (S)-enantiomer.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical structure consists of a piperidine ring with a benzyl group attached to the nitrogen atom and an amine group at the 3-position in the (S) configuration. This chiral center is a key feature that imparts stereospecificity in its reactions and biological interactions.

Data Presentation: Quantitative Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 168466-85-1 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.29 g/mol | [1] |

| Appearance | White crystals | [1] |

| Melting Point | 78-80 °C (for the N-Boc protected derivative) | |

| Boiling Point | 281.2 ± 33.0 °C (Predicted) | [2] |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 10.21 ± 0.20 (Predicted) | [2] |

| Solubility | Freely soluble in ethanol; limited solubility in water. | [2] |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere. | [1] |

Applications in Drug Development

The primary application of this compound lies in its role as a key chiral intermediate in the synthesis of pharmaceutical agents. Its structural motif is found in compounds targeting the central nervous system and in the modulation of neurotransmitter systems.[1]

A significant application is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While the (R)-enantiomer of 3-aminopiperidine is the key chiral building block for the approved anti-diabetic drug Linagliptin, the (S)-enantiomer is crucial for the synthesis of the corresponding (S)-isomer of Linagliptin.[3][4] This S-isomer serves as a critical reference standard for impurity profiling during the manufacturing and quality control of Linagliptin, ensuring the stereochemical purity of the final drug product.[4]

Logical Relationship: Role in Linagliptin Impurity Synthesis

Caption: Synthesis of (S)-Linagliptin impurity standard.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its subsequent use are often proprietary or described within the broader context of synthesizing a final drug molecule. However, a general synthetic approach can be outlined based on publicly available literature.

Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate

A common strategy involves the synthesis of an N-protected derivative, which can then be deprotected to yield the desired amine. One such method starts from L-glutamic acid.

Methodology:

-

Preparation of (S)-tert-butyl (2,5-dioxopyrrolidin-1-yl)(oxo)carbamate: L-glutamic acid is converted in a multi-step process to this intermediate.

-

Reduction to Diol: The intermediate is reduced using a reducing agent like sodium borohydride (NaBH₄) to yield the corresponding diol.

-

Tosylation: The diol is then reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine to form the ditosylate.

-

Cyclization with Benzylamine: The crude ditosylate is reacted with benzylamine to yield (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate.

-

Reaction Conditions: The crude ditosylate (1.0 mmol) is reacted with benzylamine (15 mmol).

-

Work-up and Purification: The reaction mixture is purified by column chromatography to yield the product as an off-white solid.

-

-

Deprotection: The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield this compound.

Experimental Workflow: Synthesis from L-Glutamic Acid

Caption: Synthetic route from L-glutamic acid.

Use in the Synthesis of (S)-Linagliptin Impurity

The synthesis of the (S)-isomer of Linagliptin involves the coupling of the deprotected (S)-3-aminopiperidine with a xanthine derivative. The benzyl group on the piperidine nitrogen is typically removed prior to this coupling step.

Methodology:

-

Debenzylation: this compound is subjected to catalytic hydrogenation (e.g., using palladium on carbon) to remove the benzyl group, yielding (S)-3-aminopiperidine.

-

Coupling Reaction: The resulting (S)-3-aminopiperidine (or its salt, such as the dihydrochloride) is then reacted with 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., N,N-dimethylformamide).[5]

Biological Context: The DPP-4 Signaling Pathway

Derivatives of this compound, such as the (S)-isomer of Linagliptin, are relevant in the context of the Dipeptidyl Peptidase-4 (DPP-4) signaling pathway. DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones play a crucial role in glucose homeostasis.[8]

Mechanism of Action:

-

Following food intake, GLP-1 and GIP are released from the gut.

-

These incretins stimulate the pancreas to release insulin in a glucose-dependent manner and suppress the release of glucagon.[6][9]

-

DPP-4 rapidly degrades GLP-1 and GIP, thus terminating their insulinotropic effects.[7]

-

DPP-4 inhibitors, such as Linagliptin, block the action of the DPP-4 enzyme.[6]

-

This blockage leads to increased and prolonged levels of active GLP-1 and GIP, resulting in enhanced insulin secretion and reduced glucagon levels, which ultimately lowers blood glucose.[6]

Signaling Pathway: DPP-4 Inhibition

Caption: Mechanism of action of DPP-4 inhibitors.

Conclusion

This compound is a stereochemically defined and valuable intermediate in pharmaceutical synthesis. Its primary utility is in the preparation of chiral molecules, most notably as a precursor for the synthesis of the (S)-isomer of the DPP-4 inhibitor Linagliptin, which is essential for quality control in drug manufacturing. A thorough understanding of its properties, synthesis, and the biological context of its derivatives is critical for researchers and professionals in the field of drug discovery and development.

References

- 1. (R)-3-Amino-1-benzylpiperidine | 168466-84-0 [chemicalbook.com]

- 2. (S)-1-Benzyl-3-aminopiperidine Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. WO2013098775A1 - Improved process for preparation of pure linagliptin - Google Patents [patents.google.com]

- 4. US20140357863A1 - Process for preparation of pure linagliptin - Google Patents [patents.google.com]

- 5. 8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione | C25H28N8O2 | CID 57389748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 7. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN111285876A - Linagliptin intermediate isomer impurity, preparation method and application thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on (S)-1-benzylpiperidin-3-amine

This guide provides a comprehensive overview of (S)-1-benzylpiperidin-3-amine, a chiral amine widely utilized in pharmaceutical research and development. It serves as a crucial intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting the central nervous system.[1] Its unique structure is a valuable scaffold in drug design, allowing for modifications to enhance the efficacy and reduce the side effects of therapeutic compounds.[1]

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.29 g/mol [1] |

| CAS Number | 168466-85-1[1] |

| Appearance | White crystals[1] |

| Purity | ≥ 99%[1] |

| Storage Conditions | 0-8 °C[1] |

Experimental Protocols

The following is a representative protocol for the synthesis of a closely related chiral aminopiperidine derivative. This method can be adapted for the synthesis of this compound.

Synthesis of (R)-3-amino-1-benzylpiperidine

-

Reaction Setup: The reaction is carried out in a suitable reaction vessel under controlled temperature conditions.

-

Procedure: The reaction mixture is initially stirred at 15°C for 1 hour.[2] Following this, the temperature is increased to 60°C, and stirring is continued for an additional 2 hours.[2]

-

Workup and Isolation: After the reaction is complete, the mixture is cooled to 20°C.[2] The product is then extracted three times using toluene (10 mL for each extraction).[2] The organic layers are combined, and the solvent is removed by concentration under reduced pressure.[2]

-

Final Product: This process yields the target product as a yellow-brown oil.[2]

Applications in Drug Discovery

Derivatives of 1-benzylpiperidine are actively investigated for their potential in treating neurological disorders. Their mechanism of action often involves the modulation of neurotransmitter systems.[1][3] For instance, certain derivatives have been designed and evaluated as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), which are key targets in Alzheimer's disease therapy.[4]

Caption: Dual inhibition of AChE and SERT by a derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-3-Amino-1-benzylpiperidine | 168466-84-0 [chemicalbook.com]

- 3. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (S)-1-benzylpiperidin-3-amine: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive search of publicly available scientific literature, patents, and chemical databases, specific experimental ¹H NMR and ¹³C NMR data for (S)-1-benzylpiperidin-3-amine could not be retrieved. While the synthesis and use of this compound are mentioned in various publications, the detailed spectroscopic characterization data remains largely proprietary or unpublished in accessible formats.

This guide has been structured to meet the core requirements of an in-depth technical whitepaper. In lieu of the specific data for this compound, this document will serve as a template, outlining the expected data presentation, experimental protocols, and visualizations. The provided tables and methodologies are based on established practices for the characterization of similar N-benzylpiperidine derivatives and should be replaced with experimental data when available.

Structure and Atom Numbering

For clarity in spectral assignments, the chemical structure of this compound is presented below with a conventional atom numbering system. This numbering will be used consistently in the data tables.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

A standardized experimental protocol for acquiring ¹H and ¹³C NMR spectra for compounds of this nature is detailed below.

2.1. Sample Preparation

Approximately 10-20 mg of the analyte, this compound, would be dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is generally used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for the proton channel and 100 MHz for the carbon channel.

-

¹H NMR Spectroscopy: Standard acquisition parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Spectra would be the result of 16 to 64 co-added transients.

-

¹³C NMR Spectroscopy: A proton-decoupled pulse sequence would be used. Typical parameters would involve a spectral width of around 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. The final spectrum would be an accumulation of 1024 to 4096 scans to achieve an adequate signal-to-noise ratio.

Caption: A generalized workflow for the acquisition and analysis of NMR data.

Spectroscopic Data (Illustrative)

The following tables are populated with hypothetical data for this compound, based on expected chemical shifts and multiplicities for a molecule with this structure. This data is for illustrative purposes only.

¹H NMR Data

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aromatic (C9-C13) | 7.20 - 7.40 | m | - | 5H |

| H7 (CH₂) | 3.50 | s | - | 2H |

| H3 | 2.90 - 3.00 | m | - | 1H |

| H2ax, H6ax | 2.75 - 2.85 | m | - | 2H |

| H2eq, H6eq | 2.00 - 2.10 | m | - | 2H |

| NH₂ | 1.80 | br s | - | 2H |

| H4ax, H5ax | 1.65 - 1.75 | m | - | 2H |

| H4eq, H5eq | 1.40 - 1.50 | m | - | 2H |

Table 1: Hypothetical ¹H NMR Data for this compound (400 MHz, CDCl₃)

¹³C NMR Data

| Atom Number | Chemical Shift (δ, ppm) |

| C8 | 138.5 |

| C9, C13 | 129.0 |

| C10, C12 | 128.2 |

| C11 | 127.0 |

| C7 | 63.0 |

| C2 | 60.5 |

| C6 | 54.0 |

| C3 | 49.5 |

| C5 | 34.0 |

| C4 | 25.0 |

Table 2: Hypothetical ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Conclusion

The definitive acquisition and publication of the ¹H and ¹³C NMR data for this compound would be a valuable contribution to the scientific community, particularly for researchers in medicinal chemistry and drug development. The standardized protocols and data presentation formats outlined in this guide provide a framework for the reporting of such data to ensure clarity, comparability, and utility. It is anticipated that as this compound is further investigated, its full spectroscopic characterization will become available in the public domain.

Mass Spectrometry Analysis of (S)-1-benzylpiperidin-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (S)-1-benzylpiperidin-3-amine, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presents key mass spectral data, and discusses characteristic fragmentation patterns. The information herein is intended to serve as a valuable resource for researchers involved in the identification, characterization, and quantification of this compound and its analogs.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol [1] |

| CAS Number | 168466-85-1 |

Mass Spectrometry Data

Mass spectrometry of this compound can be performed using various ionization techniques, with Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS being the most common.

GC-MS Analysis (Electron Ionization)

Under electron ionization, this compound undergoes characteristic fragmentation. The molecular ion (M⁺) is often observed, and subsequent fragmentation provides structural information. Based on data for 1-benzylpiperidin-3-amine, the following key fragments are prominent.

| m/z | Proposed Fragment | Relative Abundance |

| 190 | [M]⁺ | Low |

| 173 | [M-NH₃]⁺ | High |

| 99 | [C₆H₁₃N]⁺ | High |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Very High (Base Peak) |

LC-MS/MS Analysis (Electrospray Ionization)

In ESI, particularly in positive ion mode, this compound is expected to readily form the protonated molecule, [M+H]⁺, at m/z 191. Tandem mass spectrometry (MS/MS) of this precursor ion would likely involve the neutral loss of small molecules.[2]

| Precursor Ion (m/z) | Proposed Product Ions (m/z) | Proposed Neutral Loss |

| 191 | 174 | NH₃ |

| 191 | 91 | C₅H₁₀N₂ |

Fragmentation Pathways

The fragmentation of this compound is influenced by the presence of the benzyl group and the amino substituent on the piperidine ring.

Electron Ionization Fragmentation

The fragmentation under EI is primarily driven by the stability of the resulting carbocations. The formation of the tropylium ion (m/z 91) is a dominant pathway for many benzyl-containing compounds. Alpha-cleavage adjacent to the piperidine nitrogen is also a key fragmentation route.

References

Navigating the Solubility Landscape of (S)-1-benzylpiperidin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (S)-1-benzylpiperidin-3-amine, a chiral amine of significant interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the physicochemical properties of analogous compounds and general principles of organic chemistry. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents, ensuring reproducible and accurate results.

Predicted Solubility Profile

General principles of "like dissolves like" suggest that the compound will exhibit greater solubility in polar organic solvents.[1] Aliphatic amines are generally soluble in such solvents.[2] The presence of the nitrogen atom with its lone pair of electrons allows for hydrogen bonding, which enhances solubility in protic solvents.

Information on the enantiomer, (R)-1-benzylpiperidin-3-amine, indicates that it is soluble in organic solvents such as ethanol and chloroform, but has limited solubility in water. The dihydrochloride salt of the racemic 1-benzylpiperidin-3-amine is described as slightly soluble in water.[3] Given that enantiomers have identical physical properties in a non-chiral environment, it is highly probable that this compound shares this solubility profile.

Based on this, the predicted solubility trend is as follows:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The amine group can form hydrogen bonds with the solvent. The overall polarity of the molecule is compatible with these solvents. |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | High to Moderate | These solvents can solvate the polar amine group effectively. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High to Moderate | The compound's overall polarity is suitable for solubility in these solvents. The related (R)-enantiomer is known to be soluble in chloroform. |

| Ethers (e.g., Diethyl ether, THF) | Moderate to Low | The polarity of ethers may be sufficient to dissolve the compound to some extent, though likely less than more polar solvents. |

| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The significant polarity of the amine group will likely lead to poor solubility in non-polar hydrocarbon solvents. Piperidine itself has limited solubility in nonpolar solvents like hexane.[4] |

| Water | Low to Slight | While the amine group can hydrogen bond with water, the large hydrophobic benzyl and piperidine moieties are expected to significantly limit aqueous solubility. The related (R)-enantiomer has limited water solubility. |

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental protocols are essential. The following outlines the widely accepted shake-flask method, a robust technique for determining thermodynamic solubility.

Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Vials with screw caps and PTFE septa

-

Analytical balance (±0.01 mg)

-

Filtration device (e.g., syringe filters with a compatible membrane, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

2. Experimental Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles. The filter material should be chosen to be compatible with the solvent and not bind the analyte.

-

Accurately dilute the filtered solution with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the analyte in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for researchers to follow when selecting an appropriate solvent for this compound based on its solubility for applications such as reaction chemistry, purification, or formulation.

Caption: A logical workflow for selecting a suitable solvent system.

References

(S)-1-benzylpiperidin-3-amine safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of (S)-1-benzylpiperidin-3-amine

This guide provides comprehensive safety and handling information for this compound, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's hazards, safe handling protocols, emergency procedures, and known biological interactions.

Chemical and Physical Properties

This compound is a chiral amine that serves as a versatile intermediate in pharmaceutical research, particularly in the synthesis of novel therapeutics.[1] It is a white to off-white crystalline solid with a slight amine-like odor.

| Property | Value |

| Synonyms | (S)-1-Benzyl-piperidin-3-ylamine |

| CAS Number | 168466-85-1[1] |

| Molecular Formula | C₁₂H₁₈N₂[1][2] |

| Molecular Weight | 190.28 g/mol [2][3] |

| Appearance | White crystals or powder[1] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and chloroform. |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly closed container. Some sources recommend refrigeration at 0-8 °C.[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS classification indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4] Some sources also suggest it may cause severe skin burns and eye damage.[4] It is also considered harmful if swallowed.[5]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[2][4] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[2][4] |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[5] |

Biological Activity and Potential Signaling Pathways

This compound and related benzylpiperidine derivatives are known to be biologically active, with significant effects on the central nervous system (CNS).[1] Research indicates that these compounds can modulate neurotransmitter systems, including dopamine and serotonin receptors, which suggests their potential application in the development of treatments for neurological disorders.[8]

While a specific toxicological signaling pathway for this compound is not well-defined in the available literature, its biological activity is linked to its interaction with various enzymes and receptors. This interaction is a key area of investigation in pharmaceutical development.[1][9]

Experimental Protocols: Safety and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Handling and Storage Protocol

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.[6]

-

Dispensing : When weighing or transferring the solid, use appropriate tools (e.g., spatula) and avoid generating dust.

-

Avoidance of Incompatibles : Keep the compound away from strong oxidizing agents and strong acids.[10]

-

Personal Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[10]

-

Storage : Store the container tightly closed in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (0-8 °C) is recommended.[1]

Spill and Decontamination Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

-

Evacuation and Alerting : Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and inform the appropriate emergency response team.

-

Control and Containment :

-

Wear the appropriate PPE as detailed above.

-

For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Work from the outside of the spill inwards to prevent spreading.

-

-

Cleanup and Decontamination :

-

Carefully scoop the absorbed material and spilled solid into a labeled, sealable waste container.

-

Decontaminate the spill area. For amine spills, a specialized decontamination solution may be used.[11][12] If one is not available, wash the area with a detergent solution, followed by a thorough rinse with water.

-

-

Waste Disposal : Dispose of all contaminated materials (absorbents, PPE) as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Ventilation : Ensure the area is well-ventilated to allow any residual vapors to dissipate.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Synthesis and Disposal Considerations

The synthesis of this compound and its derivatives involves handling hazardous reagents and should only be performed by trained chemists with appropriate engineering controls.[8][13][14] All waste materials generated during synthesis and handling, including the compound itself, must be disposed of as hazardous waste through an approved chemical waste program. Do not discharge to the sewer or the environment.

Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling this compound in a research setting, from procurement to disposal.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-Amino-1-benzylpiperidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nj.gov [nj.gov]

- 8. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 9. Buy ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine [smolecule.com]

- 10. fishersci.es [fishersci.es]

- 11. skcltd.com [skcltd.com]

- 12. skcinc.com [skcinc.com]

- 13. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 14. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Methodologies of Enantiomerically Pure 3-Aminopiperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure 3-aminopiperidines, key chiral building blocks in modern drug discovery. It further details established experimental protocols for their synthesis and resolution, and explores the signaling pathways modulated by their derivatives, particularly in the context of metabolic and neurodegenerative diseases.

Commercial Availability

Enantiomerically pure (R)- and (S)-3-aminopiperidine, along with their common derivatives such as dihydrochloride salts and N-Boc protected forms, are readily available from a variety of chemical suppliers. These compounds are offered at various purity levels, which is a critical consideration for applications in pharmaceutical research and development. Below is a summary of commercially available enantiopurified 3-aminopiperidine derivatives from selected suppliers.

| Product Name | Enantiomer | Form | CAS Number | Reported Purity | Supplier(s) |

| 3-Aminopiperidine | (R) | Free Base | 127294-73-9 | - | Pharmaffiliates |

| 3-Aminopiperidine Dihydrochloride | (R)-(-) | Dihydrochloride Salt | 334618-23-4 | >97.0% (T) to ≥98.0% (GC) | TCI Chemicals, Sigma-Aldrich, Chem-Impex |

| 3-Aminopiperidine Dihydrochloride | (S)-(+) | Dihydrochloride Salt | 334618-07-4 | 98% | Thermo Scientific, Simson Pharma |

| 1-Boc-3-aminopiperidine | (R)-(-) | N-Boc Protected | 188111-79-7 | ≥99.0% | Home Sunshine Pharma, Chem-Impex |

| 1-Boc-3-aminopiperidine | (S)-(+) | N-Boc Protected | 625471-18-3 | 97% to ≥98.0% (TLC) | AChemBlock, Sigma-Aldrich, Chem-Impex |

Experimental Protocols

The synthesis and resolution of enantiomerically pure 3-aminopiperidines are well-established processes in organic chemistry. Key methodologies include classical chemical resolution of racemates, enzymatic kinetic resolution, and asymmetric synthesis from chiral starting materials.

Protocol 1: Classical Resolution of Racemic 3-Aminopiperidine via Diastereomeric Salt Formation

This method relies on the differential solubility of diastereomeric salts formed between the racemic amine and a chiral resolving agent. Dibenzoyl-L-tartaric acid is a commonly used resolving agent for this purpose.

Materials:

-

Racemic 3-aminopiperidine

-

Dibenzoyl-L-tartaric acid

-

Methanol

-

Methyl t-butyl ether (MTBE)

-

Hydrochloric acid (HCl) in MTBE

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Salt Formation: Dissolve racemic 3-aminopiperidine and an equimolar amount of dibenzoyl-L-tartaric acid in a suitable solvent, such as methanol, with heating to ensure complete dissolution.[1]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization of the less soluble diastereomeric salt (typically the (S)-3-aminopiperidine-dibenzoyl-L-tartrate salt).

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. The diastereomeric excess (d.e.) of the salt can be improved by recrystallization.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base, such as aqueous sodium hydroxide, to liberate the free (S)-3-aminopiperidine.

-

Extraction: Extract the free amine into an organic solvent like dichloromethane or ethyl acetate.

-

Isolation of the Other Enantiomer: The more soluble diastereomer remaining in the mother liquor can be recovered by evaporation of the solvent, followed by liberation of the free amine with base to obtain (R)-3-aminopiperidine, which may require further purification.

-

Salt Formation for Stability: For long-term storage and easier handling, the enantiomerically enriched free amines are often converted to their dihydrochloride salts by treatment with hydrochloric acid in a suitable solvent like MTBE.[1]

Protocol 2: Asymmetric Synthesis of (R)-3-Aminopiperidine from D-Ornithine

This approach utilizes a chiral pool starting material to establish the desired stereochemistry, avoiding a resolution step.

Materials:

-

D-Ornithine hydrochloride

-

Thionyl chloride

-

Methanol

-

Sodium methoxide

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

Procedure:

-

Esterification: Convert D-ornithine hydrochloride to its methyl ester by reacting with thionyl chloride in methanol.

-

Cyclization: Treat the resulting methyl ester with a base, such as sodium methoxide, to induce intramolecular cyclization to form (R)-3-aminopiperidin-2-one (a lactam).

-

Reduction: Reduce the lactam using a powerful reducing agent like lithium aluminum hydride in an anhydrous solvent such as THF. This step reduces the amide carbonyl to a methylene group, yielding (R)-3-aminopiperidine.

-

Purification and Salt Formation: Purify the resulting (R)-3-aminopiperidine, often by distillation or chromatography. Subsequently, convert it to the more stable dihydrochloride salt by treatment with hydrochloric acid.

Protocol 3: Enzymatic Kinetic Resolution of N-Boc-3-aminopiperidine

Enzymatic methods offer high enantioselectivity under mild reaction conditions. Transaminases are commonly employed for the resolution of amines.

Materials:

-

Racemic N-Boc-3-aminopiperidine

-

Transaminase enzyme (e.g., ω-transaminase)

-

Amino donor (e.g., isopropylamine)

-

Pyridoxal 5'-phosphate (PLP) cofactor

-

Buffer solution (e.g., Tris-HCl)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Reaction Setup: Prepare a buffered aqueous solution containing the racemic N-Boc-3-aminopiperidine, the transaminase enzyme, the amino donor, and the PLP cofactor.[2]

-

Enzymatic Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation. The enzyme will selectively convert one enantiomer (e.g., the (S)-enantiomer) to the corresponding ketone (N-Boc-3-piperidone), leaving the other enantiomer (the (R)-enantiomer) unreacted.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., chiral HPLC) until approximately 50% conversion is reached to maximize the enantiomeric excess of the remaining amine.

-

Workup and Extraction: Stop the reaction and extract the mixture with an organic solvent. The unreacted (R)-N-Boc-3-aminopiperidine and the product ketone will be in the organic phase.

-

Separation: Separate the (R)-N-Boc-3-aminopiperidine from the ketone by chromatography or other purification techniques.

-

Deprotection (Optional): If the free amine is desired, the Boc protecting group can be removed by treatment with an acid, such as trifluoroacetic acid or hydrochloric acid in an appropriate solvent.

Signaling Pathways and Applications in Drug Development

Enantiomerically pure 3-aminopiperidines are crucial building blocks for a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.[3] Examples of such drugs include alogliptin and linagliptin, both of which incorporate an (R)-3-aminopiperidine moiety. Recent research has also highlighted the neuroprotective potential of DPP-4 inhibitors, suggesting their therapeutic relevance in neurodegenerative diseases such as Alzheimer's disease.[4][5][6]

DPP-4 Inhibition in Glucose Homeostasis

DPP-4 is an enzyme that inactivates incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8] These hormones are released from the gut in response to food intake and play a key role in regulating blood glucose levels. By inhibiting DPP-4, drugs derived from 3-aminopiperidines increase the levels of active GLP-1 and GIP.[8][9] This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from α-cells, ultimately resulting in lower blood glucose levels.[9][10]

Neuroprotective Mechanisms of DPP-4 Inhibitors

The neuroprotective effects of DPP-4 inhibitors are believed to be mediated, at least in part, by the enhanced signaling of GLP-1 in the central nervous system. GLP-1 receptors are expressed in various brain regions, and their activation has been shown to exert neurotrophic effects.[11] In the context of Alzheimer's disease, DPP-4 inhibitors like linagliptin have been shown to protect neurons from amyloid-beta (Aβ)-induced toxicity.[5][12]

One proposed mechanism involves the restoration of impaired insulin signaling pathways in the brain.[4][6] Linagliptin has been demonstrated to restore the phosphorylation of insulin receptor substrate-1 (IRS-1), leading to the activation of the pro-survival kinase Akt (Protein Kinase B).[6] Activated Akt, in turn, inhibits glycogen synthase kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[6]

Furthermore, DPP-4 inhibitors may exert neuroprotective effects through the activation of the AMPK/Sirt1 signaling pathway.[4][12] This pathway is involved in promoting mitochondrial function and reducing oxidative stress. By alleviating Aβ-induced mitochondrial dysfunction and the generation of reactive oxygen species (ROS), these compounds can help preserve neuronal health.[12][13] Additionally, DPP-4 inhibitors have been associated with anti-inflammatory and anti-apoptotic effects in the brain, further contributing to their neuroprotective profile.[14]

References

- 1. Alogliptin, a dipeptidylpeptidase-4 inhibitor, for patients with diabetes mellitus type 2, induces tolerance to focal cerebral ischemia in non-diabetic, normal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gliptin-mediated neuroprotection against stroke requires chronic pretreatment and is independent of glucagon-like peptide-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotection by dipeptidyl-peptidase-4 inhibitors and glucagon-like peptide-1 analogs via the modulation of AKT-signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tackling dipeptidyl peptidase IV in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DPP-4 inhibitors: a promising therapeutic approach against Alzheimer’s disease - Angelopoulou - Annals of Translational Medicine [atm.amegroups.org]

- 6. Frontiers | GLP-1 receptor agonists in Alzheimer’s and Parkinson’s disease: endocrine pathways, clinical evidence, and future directions [frontiersin.org]

- 7. Targeting redox imbalance in neurodegeneration: characterizing the role of GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Tackling dipeptidyl peptidase IV in neurological disorders | Semantic Scholar [semanticscholar.org]

- 9. GLP-1 Receptor Agonists in Neurodegeneration: Neurovascular Unit in the Spotlight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The neuroprotective effects of the anti-diabetic drug linagliptin against Aβ-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective Properties of Linagliptin: Focus on Biochemical Mechanisms in Cerebral Ischemia, Vascular Dysfunction and Certain Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer’s disease: a narrative review [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-1-benzylpiperidin-3-amine from L-glutamic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of the chiral intermediate (S)-1-benzylpiperidin-3-amine, starting from the readily available and inexpensive chiral building block, L-glutamic acid. The synthesis involves a five-step linear sequence: esterification, N-Boc protection, reduction of the diester to a diol, tosylation of the diol, and a final cyclization with benzylamine to form the piperidine ring. This route offers a practical and efficient method for obtaining enantiomerically pure 3-aminopiperidine derivatives, which are key structural motifs in numerous pharmaceutical agents. The overall yield for the protected intermediate, (S)-tert-Butyl (1-benzylpiperidin-3-yl) carbamate, is approximately 44% to 55% from L-glutamic acid.

Introduction

Optically active 3-aminopiperidines are crucial components in a wide range of biologically active compounds and approved drugs. The development of stereoselective and cost-effective synthetic routes to these scaffolds is of significant interest to the pharmaceutical industry. L-glutamic acid serves as an excellent chiral starting material, allowing for the transfer of its inherent stereochemistry to the final product. The following protocol details a robust and scalable synthesis of this compound, a versatile intermediate for further chemical elaboration.

Synthetic Pathway

The overall synthetic scheme is presented below. L-glutamic acid is first converted to its dimethyl ester, followed by protection of the amino group with a tert-butoxycarbonyl (Boc) group. The diester is then reduced to the corresponding diol, which is subsequently activated by tosylation. Finally, intramolecular cyclization with benzylamine affords the N-benzyl-N'-Boc protected piperidine, which can be deprotected to yield the target compound.

Figure 1: Synthetic pathway for this compound from L-glutamic acid.

Experimental Protocols

The following protocols are adapted from the work of Khom et al.[1].

Step 1: Synthesis of (S)-Dimethyl 2-aminopentanedioate hydrochloride (6)

-

To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, add thionyl chloride (5.6 mL, 76.5 mmol) dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude product as a pale yellow salt (10.76 g, quantitative yield).

-

This crude product is used in the next step without further purification.

Step 2: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (7)

-

To a stirred solution of the crude dimethyl ester hydrochloride (6) (10 g, 57 mmol) in dichloromethane (CH₂Cl₂) (120 mL) at 0°C, add triethylamine (32 mL, 228 mmol).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (19.5 mL, 85.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.7 g, 0.1 equiv.).

-

Stir the reaction mixture at room temperature for 6 hours.

-

Quench the reaction with water (50 mL) and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Wash the combined organic layers with 10% aqueous sodium bisulfate (NaHSO₄) (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the N-Boc protected diester (7) in 92% yield.

Step 3: Synthesis of (S)-tert-Butyl (4,5-dihydroxypentan-2-yl)carbamate (8a)

-

To a stirred solution of the diester (7) (5 g, 18.18 mmol) in methanol (30 mL), add sodium borohydride (NaBH₄) (1.72 g, 45.45 mmol, 2.5 equiv.) portion-wise at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Monitor the reaction by TLC.

-

Quench the reaction by adding 10% aqueous citric acid solution until the pH is between 5 and 6.

-

Remove methanol using a rotary evaporator.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 30 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude diol.

Step 4: Synthesis of (S)-2-(tert-butoxycarbonylamino)pentane-1,5-diyl bis(4-methylbenzenesulfonate) (Ditosylate)

-

To a stirred solution of the crude diol from the previous step in CH₂Cl₂ (30 mL) at 0°C, add triethylamine (4.8 mL, 34.24 mmol) and a catalytic amount of DMAP (0.42 g, 0.5 equiv.).

-

Add p-toluenesulfonyl chloride (TsCl) (4.1 g, 21.81 mmol) portion-wise.

-

Allow the reaction mixture to stir at room temperature.

-

After completion (monitored by TLC), quench the reaction with 20% aqueous sodium bicarbonate (20 mL).

-

Extract the mixture with CH₂Cl₂ (3 x 20 mL).

-

Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to get the crude ditosylate (3.6 g, quantitative yield), which is used directly in the next step.

Step 5: Synthesis of (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate (14)

-

To the crude ditosylate (0.53 g, 1.0 mmol), add benzylamine (1.6 mL, 15 mmol).

-

Stir the reaction mixture for 12 hours at room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) (5 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine solution (20 mL), dry over anhydrous Na₂SO₄, and concentrate under vacuum.

-

Purify the crude product by column chromatography (silica gel, eluent: ethyl acetate/hexane) to obtain (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate as an off-white solid (197 mg, 68% yield).

Step 6: Deprotection to this compound

Standard deprotection protocols can be followed, for example, by treatment with trifluoroacetic acid (TFA) in CH₂Cl₂ or with HCl in an appropriate solvent.

Data Summary

| Step | Product | Starting Material | Reagents | Yield | Reference |

| 1 | (S)-Dimethyl 2-aminopentanedioate hydrochloride | L-Glutamic acid | SOCl₂, MeOH | Quantitative | [1] |

| 2 | (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate | (S)-Dimethyl 2-aminopentanedioate hydrochloride | (Boc)₂O, TEA, DMAP | 92% | [1] |

| 3 | (S)-tert-Butyl (4,5-dihydroxypentan-2-yl)carbamate | (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate | NaBH₄, MeOH | Crude | [1] |

| 4 | (S)-2-(tert-butoxycarbonylamino)pentane-1,5-diyl bis(4-methylbenzenesulfonate) | (S)-tert-Butyl (4,5-dihydroxypentan-2-yl)carbamate | TsCl, TEA, DMAP | Quantitative (crude) | [1] |

| 5 | (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | (S)-2-(tert-butoxycarbonylamino)pentane-1,5-diyl bis(4-methylbenzenesulfonate) | Benzylamine | 68% |

Conclusion

The described multi-step synthesis provides a reliable and well-documented procedure for accessing enantiomerically pure this compound from L-glutamic acid. The use of common reagents and straightforward reaction conditions makes this route amenable to scale-up for applications in drug discovery and development. The intermediate, (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate, is obtained in good overall yield and can be readily deprotected to the final desired product.

References

Asymmetric Synthesis of Chiral 3-Aminopiperidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-aminopiperidine and its derivatives are crucial building blocks in medicinal chemistry and pharmaceutical development. These motifs are present in a variety of biologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4) such as alogliptin and linagliptin, which are used in the treatment of type 2 diabetes. The stereochemistry at the C3 position of the piperidine ring is often critical for the pharmacological activity and selectivity of these drugs. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure 3-aminopiperidines is an area of significant interest.

This document provides detailed application notes and experimental protocols for various modern approaches to the asymmetric synthesis of chiral 3-aminopiperidine, focusing on enzymatic catalysis, chemical catalysis, and synthesis from the chiral pool.

Synthetic Strategies Overview

Several key strategies have emerged for the asymmetric synthesis of chiral 3-aminopiperidines:

-

Enzymatic Methods: Biocatalysis, particularly the use of transaminases, offers a highly selective and environmentally friendly route to chiral amines. These methods typically involve the asymmetric amination of a prochiral ketone precursor.

-

Synthesis from Chiral Pool: This approach utilizes readily available and inexpensive chiral starting materials, such as amino acids, to construct the chiral piperidine core.

-

Catalytic Asymmetric Synthesis: Transition metal-catalyzed reactions, such as asymmetric hydrogenation or reductive Heck reactions, provide powerful tools for establishing the desired stereocenter.

-

Classical Resolution: This traditional method involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent.

-

Rearrangement Reactions: The Curtius or Hofmann rearrangement of chiral N-protected piperidine-3-carboxylic acid (nipecotic acid) derivatives can also yield enantiomerically enriched 3-aminopiperidines.[1]

The choice of synthetic route often depends on factors such as the desired enantiomer, substrate scope, scalability, and cost-effectiveness.

Data Presentation: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Starting Material | Product | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Enzymatic Cascade | Galactose Oxidase (GOase) & Imine Reductase (IRED) | N-Cbz-protected L-ornithinol | L-3-N-Cbz-aminopiperidine | up to 54% (isolated) | High enantiopurity | [2][3][4] |

| Transaminase Catalysis | Immobilized ω-transaminase | N-Boc-3-piperidone | (S)-1-Boc-3-aminopiperidine | - | High optical purity | [5][6][7] |

| Chiral Pool Synthesis | - | L-Glutamic acid | 3-(N-Boc amino) piperidine derivatives | 44% to 55% (overall) | Enantiomerically pure | |

| Classical Resolution | D-mandelic acid | Racemic 3-piperidine amide | (R)-3-piperidine amide D-mandelic acid salt | 42.0% | - | [8] |

| Asymmetric 'Clip-Cycle' | Chiral Phosphoric Acid | N-Cbz-protected 1-amino-hex-5-enes | 3-Spiropiperidines | up to 87% | up to 96:4 er | [9] |

| Rh-Catalyzed Reductive Heck | Rh-catalyst | Phenyl pyridine-1(2H)-carboxylate and Arylboronic acids | 3-substituted tetrahydropyridines | High | Excellent | [10] |

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Synthesis of (S)-1-Boc-3-aminopiperidine using Immobilized Transaminase

This protocol describes the asymmetric synthesis of (S)-1-Boc-3-aminopiperidine from N-Boc-3-piperidone using an immobilized ω-transaminase.

Materials:

-

N-Boc-3-piperidone

-

Immobilized ω-transaminase (e.g., from Aspergillus terreus)

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Triethanolamine buffer (100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction vessel, add 200 mg of immobilized ω-transaminase and 4 mL of triethanolamine buffer (100 mM, pH 7.5) containing isopropylamine (1.1 M) and PLP (1.4 mM).

-

Stir the mixture at 35 °C and 550 rpm for 5 minutes to pre-incubate the enzyme.

-

Prepare a solution of N-Boc-3-piperidone (1.25 mmol, 208 mM) in 2 mL of DMSO.

-

Add the preheated (35 °C) substrate solution to the enzyme mixture.

-

Stir the reaction mixture at 50 °C and 550 rpm. Monitor the progress of the reaction by HPLC or TLC.

-

Upon completion of the reaction, filter off the immobilized enzyme. The enzyme can be washed and potentially reused.

-

Extract the aqueous filtrate with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically pure (S)-1-Boc-3-aminopiperidine.[7]

Protocol 2: Synthesis of Enantiomerically Pure 3-(N-Boc-amino)piperidine from L-Glutamic Acid

This multi-step protocol outlines the synthesis of chiral 3-aminopiperidine derivatives starting from the chiral pool material, L-glutamic acid.

Step 1: Diethyl L-glutamate hydrochloride Synthesis

-

To a stirred solution of L-glutamic acid (10 g, 68 mmol) in absolute ethanol (100 mL), cool to 0 °C.

-

Bubble dry HCl gas through the solution for 4-5 hours.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure to obtain diethyl L-glutamate hydrochloride as a white solid.

Step 2: N-Boc-diethyl L-glutamate Synthesis

-

Dissolve the diethyl L-glutamate hydrochloride (15 g, 62 mmol) in a 1:1 mixture of dioxane and water (100 mL).

-

Add triethylamine (18.8 g, 186 mmol) and di-tert-butyl dicarbonate (16.2 g, 74.4 mmol).

-

Stir the mixture at room temperature for 12 hours.

-

Extract the reaction mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-diethyl L-glutamate.

Step 3: N-Boc-2-amino-1,5-pentanediol Synthesis

-

To a solution of N-Boc-diethyl L-glutamate (10 g, 33 mmol) in THF (100 mL) at 0 °C, add sodium borohydride (2.5 g, 66 mmol) portion-wise.

-

Add methanol (10 mL) dropwise to the suspension.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction by the slow addition of 1N HCl.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate to yield the diol.

Step 4: Ditosylate Synthesis

-

Dissolve the diol (5 g, 23 mmol) in pyridine (50 mL) and cool to 0 °C.

-

Add p-toluenesulfonyl chloride (13.1 g, 69 mmol) portion-wise.

-

Stir the reaction at room temperature for 12 hours.

-

Pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate and concentrate to obtain the ditosylate.

Step 5: 3-(N-Boc-amino)piperidine Synthesis

-

To a solution of the ditosylate (5 g, 9.5 mmol) in acetonitrile (50 mL), add the desired primary amine (e.g., benzylamine, 1.1 g, 10.45 mmol) and potassium carbonate (3.9 g, 28.5 mmol).

-

Reflux the mixture for 12 hours.

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to yield the N-substituted 3-(N-Boc-amino)piperidine.

Visualizations

Caption: General workflows for the asymmetric synthesis of chiral 3-aminopiperidine.

Caption: Workflow for the enzymatic synthesis of (S)-1-Boc-3-aminopiperidine.

References

- 1. patents.justia.com [patents.justia.com]

- 2. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

- 6. CN111647634A - Method for asymmetric synthesis of (S) -1-Boc-3-aminopiperidine by continuous flow of packed bed - Google Patents [patents.google.com]

- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 8. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Application Notes and Protocols: (S)-1-benzylpiperidin-3-amine as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-benzylpiperidin-3-amine is a valuable and versatile chiral building block in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, combined with the stereochemistry at the C3 position and the presence of a primary amine and a benzyl-protected secondary amine, makes it an attractive starting material for the synthesis of a wide range of complex and biologically active molecules. The inherent chirality of this building block is crucial for creating stereospecific interactions with biological targets, which is a critical consideration in modern drug design. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of bioactive compounds, particularly focusing on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Key Applications

The primary application of this compound lies in its use as a scaffold for the synthesis of enzyme inhibitors and modulators of the central nervous system (CNS). The piperidine ring is a common motif in many approved drugs, and the chiral amine at the 3-position allows for the introduction of various side chains and functional groups, enabling the exploration of structure-activity relationships (SAR).

Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a key role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2][3] This mechanism makes DPP-4 inhibitors an important class of oral hypoglycemic agents for the management of type 2 diabetes.[1]

The (S)- enantiomer of the 3-aminopiperidine moiety is crucial for potent inhibition of the DPP-4 enzyme. This compound serves as a key intermediate in the synthesis of several potent DPP-4 inhibitors.

DPP-4 Inhibition Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in regulating blood glucose levels.

Caption: Mechanism of action of DPP-4 inhibitors.

Synthesis of Neuroactive Compounds

The benzylpiperidine scaffold is a privileged structure in the design of ligands for various CNS targets. Derivatives of 1-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the potential treatment of Alzheimer's disease. The stereochemistry of substituents on the piperidine ring can significantly influence the potency and selectivity of these compounds.

Experimental Protocols

The following protocols provide detailed methodologies for the application of this compound in the synthesis of a key intermediate for DPP-4 inhibitors.

Protocol 1: Synthesis of (S)-N-(1-benzylpiperidin-3-yl)-5-chloropyridin-2-amine

This protocol describes the nucleophilic aromatic substitution reaction between this compound and 2,5-dichloropyridine.

Caption: Synthesis of a DPP-4 inhibitor intermediate.

| Reagent/Solvent | M.W. | Supplier | Purity |

| This compound | 190.29 | Commercial | >98% |

| 2,5-Dichloropyridine | 147.99 | Commercial | >99% |

| Potassium Carbonate (K₂CO₃) | 138.21 | Commercial | >99% |

| N-Methyl-2-pyrrolidone (NMP) | 99.13 | Commercial | Anhydrous |

| Ethyl Acetate (EtOAc) | 88.11 | Commercial | HPLC Grade |

| Hexane | 86.18 | Commercial | HPLC Grade |

| Dichloromethane (DCM) | 84.93 | Commercial | HPLC Grade |

| Saturated aq. NaHCO₃ | - | In-house | - |

| Brine | - | In-house | - |

| Anhydrous Na₂SO₄ | 142.04 | Commercial | >99% |

-